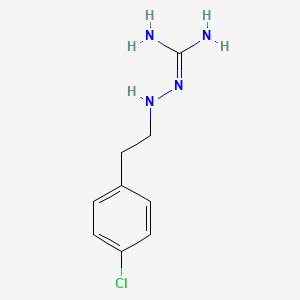
(p-Chlorophenethyl)aminoguanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(p-Chlorophenethyl)aminoguanidine is a chemical compound that belongs to the class of aminoguanidine derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (p-Chlorophenethyl)aminoguanidine typically involves the reaction of p-chlorophenethylamine with aminoguanidine bicarbonate. The reaction is carried out under controlled conditions, often involving the use of solvents such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(p-Chlorophenethyl)aminoguanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Applications De Recherche Scientifique
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: Research has indicated its potential use in treating conditions such as diabetes and inflammation due to its ability to inhibit the formation of advanced glycation end products (AGEs).
Industry: It is used in the production of various pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of (p-Chlorophenethyl)aminoguanidine involves its interaction with specific molecular targets and pathways. It is known to inhibit the formation of advanced glycation end products (AGEs), which are associated with various pathological conditions such as diabetes and aging. The compound achieves this by reacting with reactive carbonyl intermediates, thereby preventing the formation of AGEs.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hydrazinecarboximidamide: Another aminoguanidine derivative with similar biological activities.
Uniqueness
(p-Chlorophenethyl)aminoguanidine is unique due to its specific chemical structure, which imparts distinct biological activities and potential applications. Its ability to inhibit the formation of AGEs makes it particularly valuable in medical research for the treatment of diabetes and related conditions.
Propriétés
Numéro CAS |
46352-58-3 |
|---|---|
Formule moléculaire |
C9H13ClN4 |
Poids moléculaire |
212.68 g/mol |
Nom IUPAC |
2-[2-(4-chlorophenyl)ethylamino]guanidine |
InChI |
InChI=1S/C9H13ClN4/c10-8-3-1-7(2-4-8)5-6-13-14-9(11)12/h1-4,13H,5-6H2,(H4,11,12,14) |
Clé InChI |
GNAOZKIKJRLWIQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CCNN=C(N)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


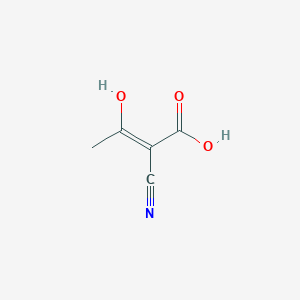
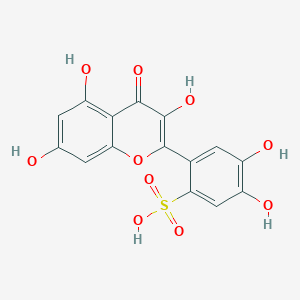
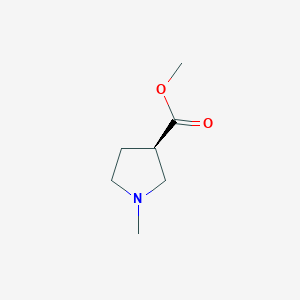
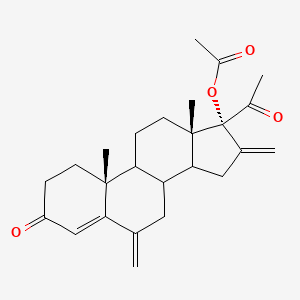
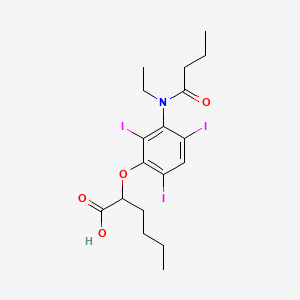
![N'-{(E)-[1-(3-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-phenylacetohydrazide](/img/structure/B13820349.png)
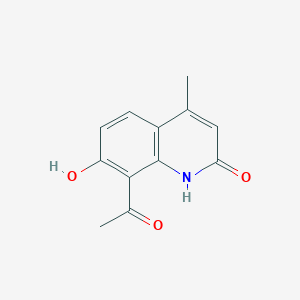
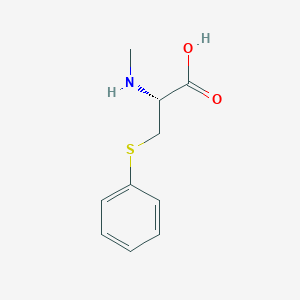
![4-tert-butyl-N-{[2-(4-nitrophenyl)-1,3-dioxo-1,2,3,3a,7,7a-hexahydro-4H-4,7-epoxyisoindol-4-yl]methyl}benzamide](/img/structure/B13820366.png)



![Acetaldehyde,[[2-(dimethylamino)ethyl]methylamino]-](/img/structure/B13820404.png)
![3-[3-(Methoxycarbonyl)thiophen-2-yl]benzoic acid](/img/structure/B13820411.png)
